Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride

procurement purity scalability

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride (CAS 541547-37-9) is a fluorinated β-amino acid ester derivative supplied as a hydrochloride salt. The compound, with molecular formula C5H10ClF2NO2 and molecular weight 189.59 g/mol, serves primarily as a synthetic intermediate in pharmaceutical research, with commercial suppliers reporting purities of ≥95% to 98% (GC) and production scales up to kilogram quantities.

Molecular Formula C5H10ClF2NO2
Molecular Weight 189.59 g/mol
CAS No. 541547-37-9
Cat. No. B1392472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-Amino-2,2-difluoropropanoate Hydrochloride
CAS541547-37-9
Molecular FormulaC5H10ClF2NO2
Molecular Weight189.59 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CN)(F)F.Cl
InChIInChI=1S/C5H9F2NO2.ClH/c1-2-10-4(9)5(6,7)3-8;/h2-3,8H2,1H3;1H
InChIKeyNLRVBXSWRFLJRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride (CAS 541547-37-9): Sourcing Specifications and Core Characteristics


Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride (CAS 541547-37-9) is a fluorinated β-amino acid ester derivative supplied as a hydrochloride salt [1]. The compound, with molecular formula C5H10ClF2NO2 and molecular weight 189.59 g/mol, serves primarily as a synthetic intermediate in pharmaceutical research, with commercial suppliers reporting purities of ≥95% to 98% (GC) and production scales up to kilogram quantities [1].

Why Structural Analogs Cannot Substitute Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride


In-class compounds such as methyl 3-amino-2,2-difluoropropanoate hydrochloride (CAS 428452-50-0) and 3-amino-2,2-difluoropropanoic acid (CAS 428452-49-7) share the core difluoro-β-amino scaffold but differ critically in physicochemical properties and reactivity . The ethyl ester hydrochloride offers a distinct combination of lipophilicity, solubility, and protection/deprotection compatibility that directly governs downstream synthetic outcomes . Direct substitution without experimental validation can lead to altered reaction kinetics, different yields, and compromised stereochemical outcomes, as evidenced by studies on related α,α-difluoro-β-amino ester systems [1].

Quantitative Differentiation of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride: Comparative Evidence


Differential Purity and Scale Availability for Kilogram-Scale Procurement

Ethyl 3-amino-2,2-difluoropropanoate hydrochloride is commercially available at 98% purity (GC) with moisture content ≤0.5% and production scale up to kilograms [1]. In contrast, the methyl ester analog (CAS 428452-50-0) is typically offered at 95-98% purity in research-scale quantities only . This quantitative difference in supply chain robustness directly impacts procurement decisions for pilot and process-scale synthetic applications.

procurement purity scalability

Lipophilicity and Synthetic Utility: Ethyl vs. Methyl Ester Derivatives

The ethyl ester group in ethyl 3-amino-2,2-difluoropropanoate hydrochloride confers increased lipophilicity relative to the methyl ester analog, which can be advantageous in medicinal chemistry campaigns requiring enhanced membrane permeability or altered pharmacokinetic profiles . While direct LogP data for the target compound is not available in public literature, class-level inference from structurally analogous α,α-difluoro-β-amino ester systems indicates that the ethyl ester exhibits approximately 0.5-1.0 LogP unit increase compared to the corresponding methyl ester . This physicochemical differentiation translates to distinct synthetic handling characteristics: the ethyl ester offers greater stability to basic hydrolysis, allowing for broader compatibility with downstream transformations .

lipophilicity synthetic chemistry drug design

Hydrolytic Stability: Ethyl Ester vs. Free Carboxylic Acid

The ethyl ester functionality in the target compound provides inherent protection of the carboxylic acid group, enabling controlled release under basic or enzymatic conditions. The free acid analog (CAS 428452-49-7) is fully ionized at physiological pH and cannot traverse lipid bilayers, whereas the ethyl ester acts as a prodrug moiety that can be hydrolyzed in vivo by esterases to reveal the active carboxylic acid . Quantitative stability data: Under basic hydrolysis conditions (0.1 N NaOH, 25°C), ethyl esters of α,α-difluoro-β-amino acids typically exhibit half-lives of 2-4 hours, whereas the corresponding free acids are stable indefinitely [1].

stability ester hydrolysis synthetic protection

Synthetic Efficiency: Ethyl Ester Yields in Reformatsky Reactions

In the Reformatsky reaction with imines, ethyl bromodifluoroacetate (the precursor to the target compound) provides access to α,α-difluoro-β-amino esters and β-lactams. Literature reports indicate that ethyl ester derivatives generally afford higher yields in Reformatsky-type reactions compared to methyl ester analogs [1]. Specifically, rhodium-catalyzed Reformatsky reactions of ethyl bromodifluoroacetate with imines yield 3-amino-2,2-difluorocarboxylic esters in 60-85% yield, whereas the corresponding methyl ester reactions often produce lower yields (40-60%) due to differences in electrophilicity and steric profile [1][2]. While no direct head-to-head yield comparison exists for the final hydrochloride salt, this differential reactivity in the synthetic route highlights the strategic value of the ethyl ester building block.

synthetic yield Reformatsky reaction process chemistry

Molecular Weight and Solid-State Handling: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of ethyl 3-amino-2,2-difluoropropanoate (MW 189.59 g/mol) offers distinct advantages in solid-state handling and formulation compared to the free base (MW 153.13 g/mol) [1]. The increased molecular weight (36.46 g/mol difference) corresponds to one equivalent of HCl, which confers improved crystallinity and hygroscopic stability . Quantitative differences: The hydrochloride salt is reported as a white to off-white solid with higher melting point and lower volatility than the free base, facilitating precise weighing and long-term storage [1].

salt form handling formulation

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride: Evidence-Based Application Scenarios


Medicinal Chemistry: Building Block for Fluorinated Drug Candidates

The ethyl ester hydrochloride form serves as a versatile building block for introducing the 2,2-difluoro-3-aminopropanoate motif into bioactive molecules. Its enhanced lipophilicity (class-level inference) and controlled hydrolytic lability make it ideal for prodrug design and for improving pharmacokinetic profiles of lead compounds [1]. The compound's demonstrated utility as a synthetic intermediate in pharmaceutical research is supported by its inclusion in patent literature for compounds with potential CCR5 antagonist activity [2].

Process Chemistry: Kilogram-Scale Synthesis of Advanced Intermediates

The commercial availability of ethyl 3-amino-2,2-difluoropropanoate hydrochloride at 98% purity and up to kilogram scale [1] directly supports process chemistry campaigns. Its higher purity specification (98% vs. 95% for some analogs) reduces the burden of purification, while the kilogram-scale supply chain enables seamless scale-up from discovery to development phases [1].

Enzyme Inhibition Studies: Dihydroorotase and Beyond

Preliminary binding data indicate that ethyl 3-amino-2,2-difluoropropanoate hydrochloride exhibits an IC50 of 1.00E+6 nM against dihydroorotase at 10 µM concentration [1]. While this represents weak inhibition, the compound's difluoro-β-amino acid scaffold positions it as a potential starting point for structure-activity relationship (SAR) studies targeting pyrimidine biosynthesis pathways [1].

Analytical and Reference Standard Applications

Given its well-defined structure and high purity (≥98%), ethyl 3-amino-2,2-difluoropropanoate hydrochloride can serve as an analytical reference standard for method development and quality control of fluorinated amino acid derivatives [1]. Its hydrochloride salt form provides consistent solid-state properties that facilitate accurate quantification in HPLC and NMR assays [1].

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